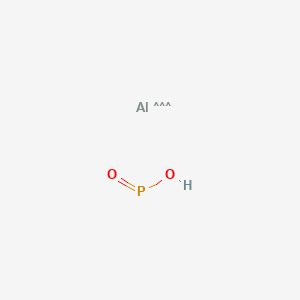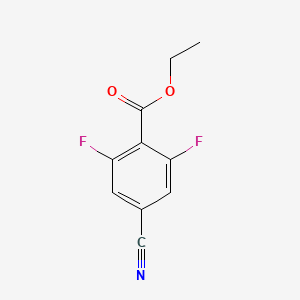![molecular formula C34H46Br2N2O2S2 B15132158 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- CAS No. 1353724-76-1](/img/structure/B15132158.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- is a diketopyrrolopyrrole (DPP) based compound. DPP derivatives are known for their excellent electron-accepting properties and are widely used in organic electronics, including organic field-effect transistors (OFETs) and polymer solar cells (PSCs) .
Preparation Methods
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diketopyrrolopyrrole core.
Bromination: The core is then brominated to introduce bromine atoms at the 3,6-positions.
Thienyl Substitution: The brominated core undergoes a substitution reaction with 5-bromo-2-thienyl groups.
Alkylation: Finally, the compound is alkylated with decyl groups to obtain the desired product
Chemical Reactions Analysis
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- has several scientific research applications:
Organic Electronics: It is used as an active semiconductor material in OFETs and PSCs due to its excellent electron-accepting properties
Optoelectronics: The compound is employed in the development of optoelectronic devices, including light-emitting diodes (LEDs) and photodetectors
Material Science: It is used in the synthesis of donor-acceptor polymers for various applications in material science
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- involves its electron-accepting properties. The compound interacts with electron-donating materials to form donor-acceptor complexes, which are crucial for its function in organic electronics. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play a significant role in its electronic properties .
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro- can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has furan groups instead of thienyl groups, resulting in different electronic properties.
3,6-Bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has different alkyl groups, affecting its solubility and electronic properties.
Properties
CAS No. |
1353724-76-1 |
|---|---|
Molecular Formula |
C34H46Br2N2O2S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-didecylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C34H46Br2N2O2S2/c1-3-5-7-9-11-13-15-17-23-37-31(25-19-21-27(35)41-25)29-30(33(37)39)32(26-20-22-28(36)42-26)38(34(29)40)24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 |
InChI Key |
DZMHCIOIVCEDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)







![[C1MIm]TfAc](/img/structure/B15132141.png)




![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)
